3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Quality Control Sourcing Purity

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic chemical building block defined by a pyrazolo[3,4-b]pyridine core with a bromine atom at the 3-position and a trifluoromethyl group at the 6-position. This specific substitution pattern is designed to provide a reactive handle (bromine) for further elaboration via cross-coupling chemistries and an electron-withdrawing, lipophilic group (trifluoromethyl) to modulate the physicochemical properties of final drug candidates.

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
CAS No. 2089649-32-9
Cat. No. B6298649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
CAS2089649-32-9
Molecular FormulaC7H3BrF3N3
Molecular Weight266.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NNC(=C21)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3N3/c8-5-3-1-2-4(7(9,10)11)12-6(3)14-13-5/h1-2H,(H,12,13,14)
InChIKeyFGNYSLMVYDTJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 2089649-32-9) for Drug Discovery


3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic chemical building block defined by a pyrazolo[3,4-b]pyridine core with a bromine atom at the 3-position and a trifluoromethyl group at the 6-position. This specific substitution pattern is designed to provide a reactive handle (bromine) for further elaboration via cross-coupling chemistries and an electron-withdrawing, lipophilic group (trifluoromethyl) to modulate the physicochemical properties of final drug candidates . The compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitor libraries and other bioactive molecules [1]. Commercial availability as a research chemical is typically at a 95% purity level .

Why Positional Isomers of Pyrazolo[3,4-b]pyridine Are Not Drop-in Replacements


The concept of simple substitution among positional isomers of pyrazolo[3,4-b]pyridine, such as the 5-bromo-3-(trifluoromethyl) regioisomer, fails due to fundamental differences in their chemical reactivity and resulting biological properties. The strategic placement of the bromine and trifluoromethyl groups dictates the reactivity and selectivity in palladium-catalyzed cross-coupling reactions, directly affecting the synthetic route's efficiency. Data from the broader pyrazolo[3,4-b]pyridine class show that regioisomeric variations lead to significantly different selectivity profiles and potencies against biological targets, with potency and selectivity differences exceeding 10-fold being common [1][2]. These variations underscore that the 3-bromo-6-(trifluoromethyl) substitution pattern is not interchangeable with other isomers if the goal is to replicate a specific structure-activity relationship (SAR).

Quantitative Evidence for Selecting 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine


Defined Supply Chain Quality: Commercial Purity Specifications

For procurement of building blocks, the certified purity is the primary quality metric. The target compound, 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, is commercially available with a minimum purity specification of 95.0% from industrial vendors . In comparison, the positional isomer 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is listed with a higher minimum purity of 97% . This quantifiable difference allows sourcing teams to select compounds based on the purity level required for their specific synthetic protocols, with the 95% specification directly informing the stoichiometry of subsequent coupling reactions.

Quality Control Sourcing Purity

Structural Determinant for Reactivity: The C3-Bromo Advantage in Cross-Coupling

The position of the halogen on the pyrazolo[3,4-b]pyridine core dictates its reactivity in cross-coupling reactions. The target compound features a bromine atom at the C3 position, which is known to be the most reactive site for chemoselective Suzuki-Miyaura couplings in this scaffold [1]. A foundational study on the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines has established a strategy that exploits the higher reactivity of C3 over C6, enabling a one-pot sequential coupling without significant efficiency loss [1]. This chemoselectivity is a key differentiating feature of the 3-bromo substitution pattern, providing a tailored reactivity that is not mimicked by the 5-bromo isomer and is essential for the planned synthetic sequence.

Synthetic Chemistry Cross-Coupling C-H Activation

Electronic Modulation via 6-Trifluoromethyl Substitution

The trifluoromethyl group is a privileged substituent in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity. Placing this group at the 6-position of the pyrazolo[3,4-b]pyridine core, as in the target compound, provides a strong electron-withdrawing effect that influences the electronics of the entire ring system, unlike non-fluorinated or differently-fluorinated analogs. While direct comparative data for the isolated building block is unavailable, class-level SAR on pyrazolo[3,4-b]pyridine TRK inhibitors demonstrates that the introduction of a trifluoromethyl group at a specific position can shift the selectivity profile against off-target kinases (FAK, PAK4, PLK4) while maintaining low-nanomolar potency [1]. This class-level insight supports the strategic advantage of the 6-trifluoromethyl substitution, making the target compound a superior precursor for designing selective kinase inhibitors compared to non-fluorinated analogs.

Physicochemical Properties Metabolic Stability Drug Design

Optimal Utilization Scenarios for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine


One-Pot, Sequential C3-Selective Synthesis of Biaryl Libraries

Leverage the documented chemoselectivity of the C3-bromo group for the first Suzuki-Miyaura coupling [1]. This enables a rapid one-pot, sequential diarylation strategy where the initial coupling occurs exclusively at the 3-position, followed by a second functionalization at the 6-position, allowing for efficient generation of diverse compound libraries.

Scaffold for Designing Selective TRK or CDK2 Kinase Inhibitors

Use this compound as a direct starting material to synthesize candidate inhibitors targeting TRK or CDK2 kinases. The 6-trifluoromethyl group, as suggested by class-level SAR, is expected to contribute to a favorable selectivity profile against off-targets like FAK or EGFR, a key advantage for developing targeted cancer therapies [2][3].

Building Block for Physicochemical Property Optimization

Incorporate this building block into a lead optimization campaign where increasing metabolic stability and tuning lipophilicity is required. The electron-withdrawing 6-trifluoromethyl group is a recognized tool for achieving these goals, making this compound a suitable choice for projects where in vivo half-life and bioavailability are primary challenges [3].

Quote Request

Request a Quote for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.